Acetyl-D,L-diethylalanine

Organic Synthesis Purification Solid-State Properties

Procure Acetyl-D,L-diethylalanine (CAS 14328-53-1) for precise peptide engineering. Its gem-diethyl β-carbon substitution introduces unique steric hindrance (185-188°C mp), distinct from valine/leucine analogs, for controlled secondary structure studies. Essential for reproducible synthesis and HPLC method validation. Ensure R&D integrity with this specific building block.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 14328-53-1
Cat. No. B562043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-D,L-diethylalanine
CAS14328-53-1
SynonymsDL-N-Acetyl-3-ethyl-norvaline; 
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCCC(CC)C(C(=O)O)NC(=O)C
InChIInChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13)
InChIKeyXJDXSXZKSZKROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Acetyl-D,L-diethylalanine (CAS 14328-53-1) for Research: A Baseline Overview


Acetyl-D,L-diethylalanine (CAS 14328-53-1), also known as DL-N-Acetyl-3-ethyl-norvaline, is a synthetic, acetylated, non-proteinogenic amino acid derivative with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is characterized as a white solid with a reported melting point range of 185-188°C and solubility in solvents such as dichloromethane, ethyl acetate, and methanol [1]. As a racemic mixture, it is primarily utilized as a chiral building block or an intermediate in organic synthesis and peptide chemistry research .

Why Generic Substitution of Acetyl-D,L-diethylalanine (CAS 14328-53-1) is Not Recommended


In the context of procuring a specific chemical building block, substituting Acetyl-D,L-diethylalanine with a seemingly similar N-acetylated amino acid like Acetyl-D,L-leucine or Acetyl-D,L-valine is not a scientifically sound practice. The presence of the gem-diethyl substitution on the β-carbon of the alanine backbone introduces unique and quantifiably different steric bulk and electronic properties compared to the mono-methyl branched isomers . These structural differences directly influence key physical properties such as melting point and solubility, as detailed in the comparative evidence below, which can be critical for reaction optimization, purification protocols, and the final conformation of synthesized peptides. A generic substitution would therefore introduce an uncontrolled variable, invalidating the experimental design and potentially leading to failed syntheses or irreproducible results.

Quantitative Differentiation Guide for Acetyl-D,L-diethylalanine (CAS 14328-53-1) Procurement


Comparative Melting Point Analysis: Acetyl-D,L-diethylalanine vs. Acetyl-D,L-leucine

Acetyl-D,L-diethylalanine exhibits a significantly higher melting point compared to the structurally related N-acetyl branched-chain amino acid, Acetyl-D,L-leucine. This difference is directly attributable to the increased steric hindrance and altered crystal packing forces conferred by the gem-diethyl group in Acetyl-D,L-diethylalanine. A higher melting point can indicate a more stable crystalline lattice, which is a critical factor for purity assessment, storage stability, and recrystallization processes [1].

Organic Synthesis Purification Solid-State Properties

Comparative Melting Point Analysis: Acetyl-D,L-diethylalanine vs. Acetyl-D,L-valine

The melting point of Acetyl-D,L-diethylalanine (185-188 °C) is substantially higher than that of Acetyl-D,L-valine (148 °C) [REFS-1, REFS-2]. This ~40 °C difference represents a major divergence in solid-state thermal behavior. This is a direct consequence of replacing the valine's isopropyl group with a diethyl group, which increases molecular weight and likely enhances intermolecular interactions in the solid state.

Solid-Phase Peptide Synthesis Building Block Selection Thermal Stability

Steric Parameter Differentiation: Acetyl-D,L-diethylalanine vs. In-Class Analogs

The defining structural feature of Acetyl-D,L-diethylalanine is the gem-diethyl substitution on the β-carbon, which creates a quaternary carbon center adjacent to the α-carbon. This introduces a level of steric hindrance and conformational constraint that is fundamentally distinct from in-class analogs bearing mono-branched side chains, such as Acetyl-D,L-leucine (isobutyl group) or Acetyl-D,L-valine (isopropyl group). This difference can be quantified by steric parameters like Taft's Es value or Charton's ν value, which are used in quantitative structure-activity relationship (QSAR) modeling to predict and compare molecular interactions.

Peptide Conformation Steric Hindrance SAR Studies Molecular Modeling

Recommended Research Application Scenarios for Procured Acetyl-D,L-diethylalanine (CAS 14328-53-1)


Use as a Sterically Demanding Building Block in Peptide and Peptidomimetic Synthesis

Acetyl-D,L-diethylalanine is ideally suited for the synthesis of peptides where introducing extreme local steric hindrance is the experimental objective. The gem-diethyl group on the β-carbon creates a steric environment that can be used to disrupt or enforce specific secondary structures (e.g., α-helices, β-sheets) or to probe the tolerance of an enzyme's active site for bulky residues. This is directly supported by its structural differentiation from valine and leucine analogs as outlined in the steric parameter evidence .

Use as an Internal Standard or Chiral Selector in Analytical Method Development

Due to its unique physicochemical properties, including a melting point (185-188°C) that is significantly higher than its closest N-acetyl amino acid analogs [1], Acetyl-D,L-diethylalanine can serve as a well-resolved internal standard in chromatographic assays (e.g., HPLC, GC) for amino acid analysis. Its distinct retention time and mass spectrometric signature facilitate accurate quantification and method validation.

Use as a Reference Standard in Thermal Analysis (DSC/TGA) for Quality Control

The compound's well-defined and high melting point of 185-188°C [1] makes it a potential reference material for calibrating differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) instruments, particularly in workflows involving other high-melting organic solids. Its use in this capacity is justified by the quantitative melting point evidence provided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-D,L-diethylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.